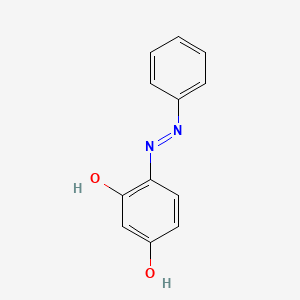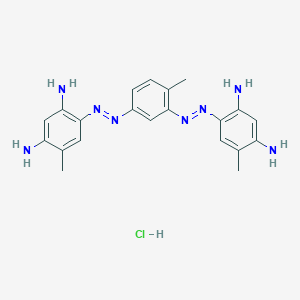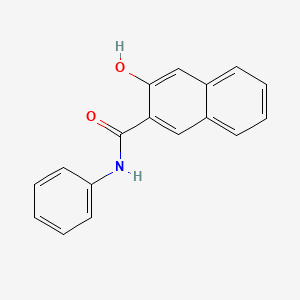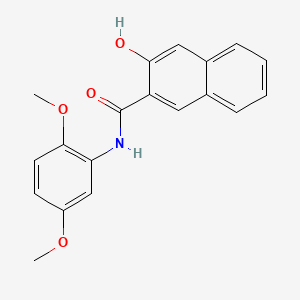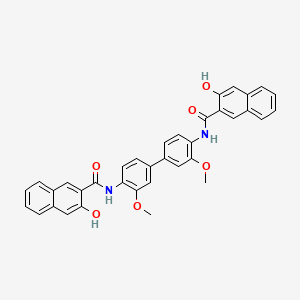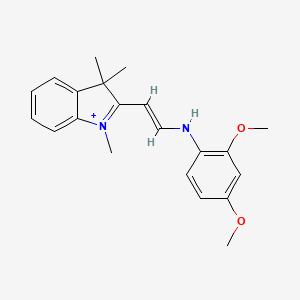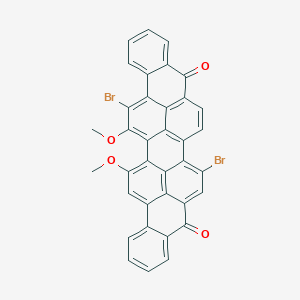
CID755673
描述
CID755673 是一种选择性靶向蛋白激酶 D 酶的小分子抑制剂。蛋白激酶 D 酶是丝氨酸/苏氨酸激酶,参与各种细胞过程,包括细胞增殖、迁移和存活。 This compound 由于其潜在的治疗应用而被广泛研究,尤其是在癌症和干细胞研究领域 .
科学研究应用
化学: 用作工具化合物,研究蛋白激酶 D 酶在各种化学反应和途径中的作用。
生物学: 用于研究细胞增殖、迁移和存活的调控。
医学: 探索其在癌症治疗中的潜在治疗应用,特别是在抑制肿瘤生长和转移方面。
工业: 用于开发针对蛋白激酶 D 酶的新药和治疗剂。
作用机制
CID755673 通过选择性抑制蛋白激酶 D 酶发挥其作用。蛋白激酶 D 酶的抑制导致各种细胞过程的破坏,包括细胞增殖、迁移和存活。 This compound 的分子靶标包括蛋白激酶 D 酶的催化结构域,该结构域负责其激酶活性 .
生化分析
Biochemical Properties
CID755673 interacts with all three PKD isoforms: PKD1, PKD2, and PKD3 . It inhibits these enzymes in a non-competitive manner with respect to ATP . The compound has been shown to block PKD-mediated protein transport and inhibit prostate cancer cell proliferation, migration, and invasion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to maintain the undifferentiated state of mouse embryonic stem cells . It also inhibits the pro-angiogenic effect of astragaloside IV by blocking the PKD1-HDAC5-VEGF signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of PKD. It blocks phorbol ester-induced endogenous PKD1 activation in a concentration-dependent manner . Mechanistically, PKD inhibition by this compound activates PI3K/AKT signaling by increasing the level of AKT phosphorylation .
Temporal Effects in Laboratory Settings
Chronic administration of this compound to type 2 diabetes (T2D) db/db mice for two weeks reduced the expression of the gene expression signature of PKD activation, enhanced indices of both diastolic and systolic left ventricular function, and was associated with reduced heart weight .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, acute administration of this compound to normal mice reduces both PKD1 and 2 phosphorylation in a time and dose-dependent manner . Concentrations above 20 µM caused growth arrest and cell death .
Subcellular Localization
The subcellular localization of this compound is not well-documented. As a PKD inhibitor, it is expected to localize to the same subcellular compartments as PKD. PKD is known to be present in the cytosol and can translocate to the plasma membrane, nucleus, and other organelles upon activation .
准备方法
CID755673 的合成涉及多个步骤,从制备苯并恶唑氮杂环庚酮核心结构开始。 合成路线通常包括以下步骤 :
- 形成苯并呋喃环系。
- 引入氮杂环庚酮部分。
- 用羟基对苯并呋喃环进行官能化。
每一步的反应条件各不相同,但常用的试剂包括有机溶剂、碱和酸。最终产物使用柱层析和重结晶等技术进行纯化。
化学反应分析
CID755673 经历各种化学反应,包括:
氧化: 苯并呋喃环上的羟基可以被氧化形成酮。
还原: 氮杂环庚酮部分可以被还原形成胺。
取代: 羟基可以被其他官能团取代,例如卤素或烷基。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及氯化亚砜等卤化剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
与其他激酶抑制剂相比,CID755673 对蛋白激酶 D 酶具有独特的选择性。类似的化合物包括:
CID2011756: 另一种具有不同化学结构的蛋白激酶 D 抑制剂。
This compound类似物: 已合成各种 this compound 类似物,以研究结构-活性关系并提高效力和选择性.
This compound 由于其高选择性和效力而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具。
属性
IUPAC Name |
7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-12(15)11(8)16-10/h3-4,6,14H,1-2,5H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACFPJSJOWQNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)OC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353851 | |
| Record name | CID755673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521937-07-5 | |
| Record name | CID755673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 521937-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CID755673?
A1: this compound is a potent and selective inhibitor of Protein Kinase D (PKD), specifically targeting the PKD1 isoform. [, , ]
Q2: How does this compound interact with PKD?
A2: While the precise mechanism of interaction remains to be fully elucidated, studies indicate that this compound acts as a non-ATP competitive inhibitor of PKD1. [] This suggests it binds to a site distinct from the ATP binding pocket.
Q3: What are the downstream consequences of PKD inhibition by this compound?
A3: PKD inhibition by this compound has been shown to impact various cellular processes, including:
- NF-κB activation: this compound attenuates the activation of the transcription factor NF-κB, a key regulator of inflammation and cell death, in pancreatic acinar cells. This effect has been linked to the reduced severity of pancreatitis in experimental models. [, ]
- Cell Death Pathways: this compound promotes apoptosis and attenuates necrosis in pancreatic acinar cells under pathological conditions. This suggests a potential role in regulating cell fate decisions. []
- Histone Deacetylase 5 (HDAC5) Localization: this compound blocks phorbol ester-induced nuclear exclusion of HDAC5, a process known to be regulated by PKD1. []
- Golgi Apparatus Function: this compound disrupts PKD1-mediated processes in the Golgi apparatus, including vesicular stomatitis virus glycoprotein transport and Golgi fragmentation. []
- Angiogenesis: Research suggests that this compound might affect angiogenesis, the formation of new blood vessels, potentially through the VEGF pathway. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided abstracts do not include detailed spectroscopic data, structural characterization likely involves techniques like NMR and mass spectrometry.
Q6: What is known about the stability and compatibility of this compound under various conditions?
A6: Information on the compound's stability and compatibility under different conditions (temperature, pH, solvents) is limited in the provided abstracts. This information is crucial for determining appropriate storage conditions and formulation strategies.
Q7: How do structural modifications of this compound affect its potency and selectivity?
A8: Research indicates that modifications to the aromatic core of this compound can significantly influence its potency while retaining selectivity for PKD. For instance, analogs like kb-NB142-70 demonstrate enhanced potency compared to the parent compound. [, ]
Q8: What structural features are essential for the inhibitory activity of this compound?
A8: Identifying the pharmacophore, the essential structural features responsible for activity, requires further SAR studies. These studies would involve synthesizing and evaluating analogs with systematic modifications to different parts of the this compound molecule.
Q9: What cell-based assays have been used to study the activity of this compound?
A9: Researchers have employed various cell-based assays to evaluate the effects of this compound, including:
- Proliferation assays: To assess the impact of this compound on the growth of cancer cells. [, , ]
- Migration and invasion assays: To determine the role of PKD in cell motility and invasiveness. [, , ]
- NF-κB activation assays: To measure the inhibitory effects on NF-κB signaling. [, ]
- Apoptosis and necrosis assays: To investigate the role of PKD in cell death pathways. []
Q10: What animal models have been used to study the effects of this compound?
A10: this compound has been investigated in several animal models, including:
- Rat models of pancreatitis: To evaluate its therapeutic potential in acute pancreatitis. [, ]
- Diabetic db/db mice: To study its effects on cardiac function in the context of type 2 diabetes. [, , ]
- Rat models of myocardial infarction: To assess its impact on angiogenesis and cardiac function after heart attack. []
- Mouse models of breast cancer: To investigate the role of the LPA-PKD axis in tumor progression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


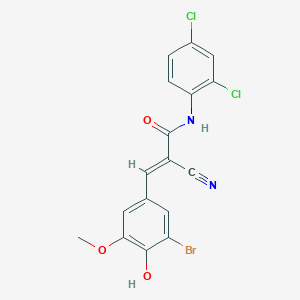
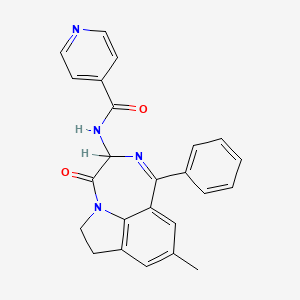
![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)
